2-(2-Bromophenyl)naphthalene

Descripción general

Descripción

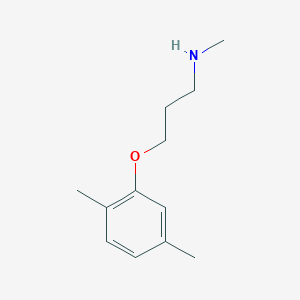

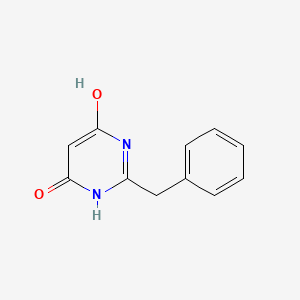

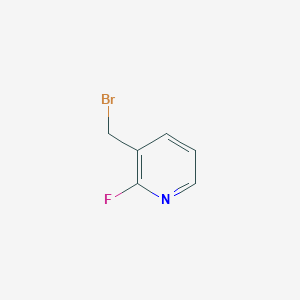

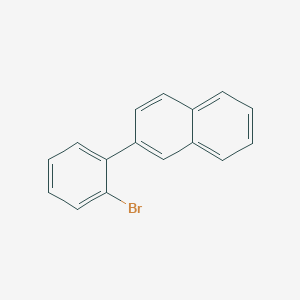

“2-(2-Bromophenyl)naphthalene” is a synthetic organic compound with the chemical formula C16H11Br . It belongs to the class of aromatic hydrocarbons.

Molecular Structure Analysis

The molecular structure of “2-(2-Bromophenyl)naphthalene” is represented by the InChI code: 1S/C16H11Br/c17-16-8-4-3-7-15(16)14-10-9-12-5-1-2-6-13(12)11-14/h1-11H . The molecular weight of this compound is 283.17 .

Physical And Chemical Properties Analysis

“2-(2-Bromophenyl)naphthalene” is a solid substance . It has a predicted boiling point of 382.4±11.0 °C and a predicted density of 1.381±0.06 g/cm3 .

Aplicaciones Científicas De Investigación

Synthesis Techniques

- A method using CuCN-mediated cyclization of 4-(2-bromophenyl)-2-butenoates has been developed to efficiently synthesize substituted naphthalene amino esters, including phenanthrene aromatic structural units. This one-pot cascade cyclization involves isomerization of olefin, intramolecular C-C bond cyclization, and aromatization (Reddy et al., 2013).

Environmental Impact Studies

- Research on brominated hydrocarbons like 2-bromophenol, which may form brominated dioxins, has shown the formation of various hazardous combustion byproducts, including naphthalene and bromonaphthalene, through pyrolytic thermal degradation. This study is crucial for understanding the environmental impact of these substances (Evans & Dellinger, 2003).

Pharmaceutical and Chemical Applications

- The Pd-catalyzed cascade reaction of modified Baylis–Hillman adducts with 2-bromophenyl acetonitrile moiety has been used to create poly-substituted naphthalene derivatives. This involves a sequential process of 5-exo-carbopalladation, C(sp3)–H activation to cyclopropane, ring-opening, and aromatization (Kim et al., 2010).

- Another study involves the synthesis of bromo-substituted naphthalene dianhydride derivatives. These compounds are important precursors in materials and supramolecular chemistry (Ping, 2012).

Fluorescence and Imaging Studies

- o-Phenylazonaphthol (o-PAN) derivatives, including bromo-substituted compounds, have been synthesized to investigate their fluorogenic behaviors. These compounds exhibit aggregation-induced emission (AIE) and are suitable for sensing and two-photon cell imaging applications (Yoon et al., 2019).

Atmospheric Chemistry

- The kinetics and products of gas-phase reactions of OH radicals and N2O5 with naphthalene, including the formation of 1- and 2-nitronaphthalene, have been studied. This is vital for understanding the atmospheric chemistry and removal processes of such compounds (Atkinson et al., 1987).

Ionic Liquid Applications

- The use of ionic liquid halide nucleophilicity for cleaving ethers, as a green protocol for regenerating phenols from ethers,has been explored using bromide ion in the form of ionic liquid. This method demonstrates the potential for environmentally friendly chemical processes involving compounds like 2-(2-Bromophenyl)naphthalene (Boovanahalli et al., 2004).

Catalytic Reactions

- Research on Rh(I)-catalyzed carbonylative cyclization reactions of alkynes with 2-bromophenylboronic acids producing indenones highlights the utility of bromophenyl compounds in complex catalytic processes. These reactions are significant for the synthesis of various organic compounds, including naphthalene derivatives (Harada et al., 2007).

Anaerobic Degradation Studies

- The anaerobic degradation of naphthalene by a sulfate-reducing culture has been studied, with implications for bioremediation and environmental cleanup. This research is crucial for understanding the microbial degradation pathways of aromatic hydrocarbons (Meckenstock et al., 2000).

Dye and Sensor Development

- Bromine substituted aminonaphthoquinone ligands have been synthesized and characterized, demonstrating applications in dye and sensor development. These compounds show promise in detecting metal ions and other chemical species (Agarwal et al., 2016).

Material Science and Organic Synthesis

- The synthesis of benzo[b]naphtho[2,3-d]furan-6,11-diones and related compounds using 2-phenylnaphthalene-mediated synthesis demonstrates the versatility of bromophenyl naphthalenes in organic synthesis, with potential applications in material science (Martínez et al., 2005).

Thermotropic Dendrimers

- The synthesis of AB2 monomers for the development of thermotropic dendrimers, using bromo-substituted naphthalene derivatives, has been explored. This research contributes to advancements in the field of macromolecular chemistry (Percec et al., 1994).

Safety And Hazards

The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .

Propiedades

IUPAC Name |

2-(2-bromophenyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Br/c17-16-8-4-3-7-15(16)14-10-9-12-5-1-2-6-13(12)11-14/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CESUFNSEOLEPAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromophenyl)naphthalene | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.